3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid
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Description
The compound “3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a fluorine atom at the 6th position and a methyl group at the 5th position . The pyridine ring is further substituted at the 3rd position with a carbonyl group, which is linked to an amino group. This amino group is part of a 2-methylpropanoic acid moiety .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. One possible method could involve the Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Safety and Hazards
As with any chemical compound, handling “3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid” requires appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, or skin and eye contact . Personal protective equipment should be used, and adequate ventilation should be ensured .
Properties
IUPAC Name |
3-[(6-fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-6-3-8(5-13-9(6)12)10(15)14-4-7(2)11(16)17/h3,5,7H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQQMHXWACOBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)NCC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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